Androstane-3beta,11beta-diol-17-one is a steroid compound classified as a 3β-hydroxy steroid with significant biological relevance. Its molecular formula is C19H30O3, and it has a molar mass of 306.45 g/mol . The compound features a hydroxyl group at the 3β position and a ketone at the 17 position, which contributes to its unique chemical properties and biological activities. It is derived from the metabolism of dehydroepiandrosterone and is closely related to other steroids like testosterone and androstenedione, serving as an intermediate in steroid biosynthesis pathways .
These reactions are facilitated by enzymes such as hydroxysteroid dehydrogenases, which play crucial roles in steroid metabolism .
Androstane-3beta,11beta-diol-17-one exhibits several biological activities:
These activities suggest that androstane-3beta,11beta-diol-17-one could play a role in various physiological processes, including hormone regulation and metabolic functions.
The synthesis of androstane-3beta,11beta-diol-17-one can be achieved through several methods:
Androstane-3beta,11beta-diol-17-one has several potential applications:
Androstane-3beta,11beta-diol-17-one shares structural similarities with various other steroids. Below is a comparison with some notable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Testosterone | 17β-hydroxy group; potent androgen | Strong androgenic effects |
| Androstenedione | 17-keto group; precursor to testosterone | Precursor for testosterone synthesis |
| Dehydroepiandrosterone | 17-keto group; weak androgen | Precursor for both testosterone and estrogens |
| Epitestosterone | 17α-isomer of testosterone | Weak antiandrogen activity |
What sets androstane-3beta,11beta-diol-17-one apart is its unique combination of weak androgenic and estrogenic properties along with its specific metabolic pathways. Unlike testosterone or androstenedione, it serves as an important intermediate rather than a primary hormone. This dual activity may allow it to modulate hormonal effects differently compared to more potent steroids.
Androstane-3beta,11beta-diol-17-one is synthesized through the enzymatic activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which catalyze the interconversion of active and inert glucocorticoids. While 11β-HSD type 1 primarily functions as a reductase to regenerate active glucocorticoids like cortisol, its role in androgen metabolism remains indirect. In adrenal and extra-adrenal tissues, 11β-HSD1 may facilitate the reduction of 11-keto-androstane precursors to yield 11β-hydroxylated metabolites, including Androstane-3beta,11beta-diol-17-one. This process parallels its established function in glucocorticoid activation, where NADPH-dependent reduction dominates in intact cells.
In contrast, 11β-HSD type 2, a high-affinity dehydrogenase, inactivates glucocorticoids but does not directly participate in androgen metabolism. However, its expression in tissues such as the kidney ensures spatial segregation of steroid hormone activity, indirectly influencing the bioavailability of androgen precursors for subsequent modification. The coexistence of both isoforms in adrenal cortex microenvironments suggests a compartmentalized regulatory mechanism for Androstane-3beta,11beta-diol-17-one synthesis, though direct evidence linking 11β-HSDs to its production remains inferential.
Within the adrenal cortex, Androstane-3beta,11beta-diol-17-one likely arises as a byproduct of dihydrotestosterone (DHT) metabolism. The conversion of DHT to 5α-androstane-3β,17β-diol (3β-diol) by 3β-HSD and 17β-HSD provides a precursor pool for further oxidation or hydroxylation. Adrenal 3β-HSD activity, which is critical for converting pregnenolone to progesterone in steroidogenesis, may similarly hydroxylate androgen intermediates at the 3β position, yielding Androstane-3beta,11beta-diol-17-one.
The adrenal zona reticularis, which specializes in dehydroepiandrosterone (DHEA) synthesis, may contribute to this pathway via alternative routes. For instance, DHEA sulfation followed by desulfation and reduction could generate androstenediol, which undergoes 11β-hydroxylation through cytochrome P450 enzymes. Although adrenal 11β-hydroxylase (CYP11B1) is traditionally associated with glucocorticoid synthesis, its promiscuity toward androgen substrates remains plausible but unconfirmed.
Androstane-3beta,11beta-diol-17-one undergoes distinct metabolic processing depending on tissue enzyme expression:
Brain Microvascular Endothelial Cells
In male HBMECs, Androstane-3beta,11beta-diol-17-one or its analogs like 3β-diol suppress proinflammatory mediators such as cyclooxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1). This antiinflammatory effect is mediated through estrogen receptor (ER)β activation, as evidenced by the reversal of outcomes with ER antagonists. HBMECs express 3β-HSD, 17β-HSD, and CYP7B1, enabling local conversion of DHT to 3β-diol and subsequent hydroxylation at the 11β position.
Renal Metabolism
Human kidney-derived cells exhibit CYP7B1-mediated hydroxylation of 3α-androstanediol at positions 6 and 7, a pathway that may extend to 3β-androstanediol derivatives. This NADPH-dependent metabolism suggests renal clearance or inactivation of Androstane-3beta,11beta-diol-17-one, though direct evidence is lacking. The coexistence of 11β-HSD2 in renal distal tubules ensures that mineralocorticoid receptor activation remains aldosterone-specific, potentially limiting cross-talk with androgen metabolites.
Hepatic Processing
The liver’s high 11β-HSD1 activity favors glucocorticoid reactivation but may also reduce 11-keto-androstane derivatives to their 11β-hydroxy forms. Concurrent 3α-hydroxysteroid dehydrogenase (3α-HSD) activity could further modify Androstane-3beta,11beta-diol-17-one into tetrahydro metabolites for biliary excretion.
| Tissue | Key Enzymes | Metabolic Outcome |
|---|---|---|
| Adrenal Cortex | 3β-HSD, 17β-HSD, CYP11B1 | Synthesis from DHT or DHEA derivatives |
| Brain Endothelium | 3β-HSD, CYP7B1 | Antiinflammatory signaling via ERβ |
| Kidney | CYP7B1, 11β-HSD2 | Hydroxylation and inactivation |
| Liver | 11β-HSD1, 3α-HSD | Reduction and conjugation for excretion |
Androstane-3beta,11beta-diol-17-one, also known as 11-hydroxyepiandrosterone or 11beta-hydroxyisoandrosterone, represents a significant member of the 11-oxygenated androgen family with the molecular formula C19H30O3 and molecular weight of 306.44 g/mol [1] [2]. This compound exhibits distinct biological activities through its interactions with multiple steroid receptor systems, demonstrating complex molecular mechanisms that differentiate it from classical androgens [3] [4].
The androgen receptor modulation dynamics of androstane-3beta,11beta-diol-17-one demonstrate unique characteristics within the broader context of 11-oxygenated steroid metabolism [3] [4]. Research has established that 11-oxygenated androgens, including related compounds in this family, exhibit variable binding activities to the androgen receptor, with potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone showing comparable binding activities to testosterone and dihydrotestosterone respectively [5] [6].
The enzymatic machinery responsible for 11-oxygenated androgen synthesis relies primarily on cytochrome P450 11beta-hydroxylase, which is predominantly expressed in the adrenal gland [3] [7]. This enzyme catalyzes the conversion of classic androgens into their 11-oxygenated counterparts, with 11beta-hydroxyandrostenedione serving as the most abundant 11-oxygenated androgen produced by the human adrenal cortex [4] [7].
Table 1: Androgen Receptor Binding Characteristics of 11-Oxygenated Steroids
| Compound | Binding Affinity Relative to Testosterone | Biological Activity | Reference |
|---|---|---|---|
| 11-Ketotestosterone | Comparable to testosterone [5] | Potent androgen [6] | [5] [6] |
| 11-Ketodihydrotestosterone | Comparable to dihydrotestosterone [5] | Potent androgen [6] | [5] [6] |
| 11beta-Hydroxyandrostenedione | Weak androgenic activity [5] | Precursor compound [4] | [4] [5] |
| 11beta-Hydroxytestosterone | Less potent than 11-ketotestosterone [5] | Moderate androgen [5] | [5] |
The structural stereochemistry of androstene hormones plays a crucial role in determining their interactions with human androgen receptors [8]. Studies have demonstrated that these compounds exhibit weak androgen receptor activation at the receptor level, suggesting that direct androgen receptor activation may not be essential for their biological function [8].
Molecular dynamics studies have revealed that the binding affinity of steroids with cytochrome P450 11beta-hydroxylase variants is driven primarily by van der Waals interactions, with competitive binding between regular enzyme forms and variants serving as a key regulatory mechanism [9]. The binding energy calculations using molecular mechanics-Poisson-Boltzmann surface area methods have shown that structural modifications significantly impact binding affinities [9].
The neurosteroid properties of androstane-3beta,11beta-diol-17-one and related compounds demonstrate significant interactions with gamma-aminobutyric acid type A receptor complexes [10]. Research has established that androstanediol, a closely related testosterone-derived neurosteroid, functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors [10].
Electrophysiological studies using whole-cell recordings from acutely dissociated hippocampus CA1 pyramidal cells have revealed that androstanediol produces concentration-dependent enhancement of gamma-aminobutyric acid-activated currents with an EC50 of 5 microM [10]. At 1 microM concentration, androstanediol produces a 50% potentiation of gamma-aminobutyric acid responses [10].
Table 2: Neurosteroid Activity at Gamma-Aminobutyric Acid Type A Receptors
| Parameter | Value | Methodology | Reference |
|---|---|---|---|
| EC50 for current enhancement | 5 microM [10] | Whole-cell patch clamp [10] | [10] |
| Potentiation at 1 microM | 50% [10] | Electrophysiology [10] | [10] |
| Maximum current enhancement | 4-fold [10] | Concentration-response analysis [10] | [10] |
| Stereospecificity | 3alpha-isomer active only [10] | Comparative studies [10] | [10] |
The structural requirements for gamma-aminobutyric acid type A receptor modulation demonstrate strict stereospecificity, with only the natural 3alpha-isomer showing activity while the 3beta-epimer fails to increase gamma-aminobutyric acid-activated currents [10]. This stereoselective effect is consistent with established structure-activity relationships for neurosteroids at gamma-aminobutyric acid type A receptors [10].
The mechanism of action involves positive allosteric modulation without direct agonist activity at physiological concentrations [10]. In the absence of gamma-aminobutyric acid, androstanediol demonstrates only moderate direct effects on gamma-aminobutyric acid type A receptor-mediated currents at high concentrations [10].
Behavioral studies have confirmed the functional significance of these interactions, with systemic administration producing dose-dependent suppression of seizures in mouse hippocampus kindling models [10]. The estimated plasma concentrations producing 50% seizure protection fall within the range of concentrations that modulate gamma-aminobutyric acid type A receptors [10].
The cross-reactivity of androstane-3beta,11beta-diol-17-one with estrogen receptor beta isoforms represents a critical aspect of its biological activity profile [11] [12] [13]. Related compounds in the androstanediol family demonstrate selective, high-affinity binding to estrogen receptor beta, functioning as estrogens rather than androgens [11] [12].
Research has established that 3beta-androstanediol serves as a selective estrogen receptor beta agonist with approximately 3% and 7% of the affinity of estradiol at estrogen receptor alpha and estrogen receptor beta respectively [11]. This compound does not bind to the androgen receptor, demonstrating clear receptor selectivity [11].
Table 3: Estrogen Receptor Binding Affinities of Androstanediol Compounds
| Compound | Estrogen Receptor Alpha Affinity | Estrogen Receptor Beta Affinity | Androgen Receptor Binding | Reference |
|---|---|---|---|---|
| 3beta-Androstanediol | 3% of estradiol [11] | 7% of estradiol [11] | No binding [11] | [11] |
| Estradiol | 100% (reference) [11] | 100% (reference) [11] | Minimal [11] | [11] |
| 17alpha-Ethynyl-3beta-androstanediol | High affinity [14] | High affinity [14] | Weak affinity [14] | [14] |
The physiological significance of estrogen receptor beta activation by these compounds extends to multiple biological processes [11] [12]. In prostate tissue, 3beta-androstanediol may serve as the primary endogenous ligand of estrogen receptor beta, exerting antiproliferative effects against prostate cancer cells through estrogen receptor beta activation [11] [12].
Studies have demonstrated that 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype [12]. This mechanism operates independently of androgen receptors and involves the induction of E-cadherin expression, a protein known to block metastasis formation [12].
The cross-reactivity extends to transcriptional regulation, with estrogen receptor beta activation leading to upregulation of estrogen receptor-regulated gene expression [13]. The binding affinity and activation potency demonstrate tissue-specific effects, with prostate concentrations of 3beta-androstanediol significantly higher than estradiol concentrations [13].
Molecular studies have revealed that the estrogenic effects of these compounds differ from those linked to estradiol on the same receptor, suggesting distinct activation pathways [12]. This differential activation may provide protective effects against prostate cancer invasion and metastasis through estrogen receptor beta-dependent mechanisms [12].
Isotopic tracer studies represent a fundamental approach for investigating the metabolic pathways and transformation kinetics of androstane-3beta,11beta-diol-17-one [1] [2]. These methodologies employ stable isotope-labeled compounds to track the dynamic flux of steroid molecules through complex biosynthetic and catabolic networks [3] [4].
The application of stable isotope methodology in steroid research has evolved to encompass multiple labeling approaches, each offering distinct advantages for metabolic pathway elucidation [5] [6]. Deuterium labeling at specific positions within the steroid backbone enables precise tracking of hydrogen atom transfer reactions, particularly relevant for investigating the metabolic fate of the 11beta-hydroxyl and 3beta-hydroxyl groups in androstane-3beta,11beta-diol-17-one [7] [8].
Carbon-13 incorporation provides exceptional sensitivity for mass spectrometric analysis, with detection limits reaching picomolar concentrations in biological matrices [2] [9]. The strategic placement of carbon-13 labels within the steroid nucleus allows researchers to monitor carbon flux through critical enzymatic transformations, including those mediated by hydroxysteroid dehydrogenases and cytochrome P450 enzymes [3] [10].
Gas chromatography-mass spectrometry coupled with stable isotope dilution represents the gold standard for steroid metabolite quantification [2] [11]. The technique provides exceptional specificity through the use of isotopically labeled internal standards, eliminating matrix effects and ensuring accurate quantification across diverse biological samples [5] [12]. For androstane-3beta,11beta-diol-17-one analysis, deuterated analogs serve as ideal internal standards, compensating for losses during sample preparation and ionization variability [7].
Liquid chromatography-tandem mass spectrometry offers enhanced sensitivity and reduced derivatization requirements compared to gas chromatography-based methods [2] [11]. The application of dynamic multiple reaction monitoring enables simultaneous quantification of multiple steroid metabolites, facilitating comprehensive pathway analysis [13]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry provides additional structural confirmation through accurate mass measurements and fragmentation pattern analysis [14].
Isotopic tracer studies have revealed critical insights into steroid metabolic networks, demonstrating significant metabolic fractionation effects that influence the interpretation of pathway flux measurements [3]. Carbon-13 fractionation studies indicate that enzymatic transformations involving 5alpha-reductase and 5beta-reductase exhibit distinct kinetic properties, with implications for understanding the metabolic fate of androstane-3beta,11beta-diol-17-one [3].
The investigation of glucuronidation pathways through oxygen-18 labeling has demonstrated the utility of isotopic tracers for studying phase II metabolism [10] [15]. These studies reveal tissue-specific differences in conjugation efficiency and provide quantitative measures of metabolic clearance rates [13] [16].
| Isotope Label | Labeling Position | Detection Method | Metabolic Pathway Applications | Temporal Resolution |
|---|---|---|---|---|
| Deuterium (²H) | Multiple positions | GC-MS | DHT metabolism to androstanediols | Minutes to hours |
| Carbon-13 (¹³C) | Steroid nucleus | LC-MS/MS | Carbon flux through TCA cycle | Real-time |
| Oxygen-18 (¹⁸O) | Hydroxyl groups | GC-C-IRMS | Glucuronidation pathways | Hours to days |
| Carbon-13 + Deuterium | Combined labeling | LC-MS/MS | Multi-pathway tracking | Real-time |
| Nitrogen-15 (¹⁵N) | Amino derivatives | LC-MS/MS | Protein conjugation | Hours |
Receptor binding affinity studies provide essential quantitative data regarding the interaction of androstane-3beta,11beta-diol-17-one with steroid hormone receptors [17] [18]. These methodologies enable the determination of binding constants, selectivity profiles, and competitive interactions that govern biological activity [19] [20].
The Cheng-Prusoff equation enables conversion of inhibition constants (IC50) to dissociation constants (Ki), providing thermodynamically meaningful binding parameters [24]. Mathematical modeling of competitive binding data requires careful consideration of experimental conditions, including receptor concentration, incubation time, and temperature [25] [26].
Saturation binding experiments determine the maximum binding capacity (Bmax) and equilibrium dissociation constant (Kd) through analysis of binding isotherms [19] [20]. These studies require careful optimization of experimental parameters to ensure equilibrium conditions and minimize non-specific binding [22] [25].
Scatchard analysis provides graphical representation of binding data, enabling identification of single or multiple binding sites [18]. The linear transformation of binding data facilitates determination of receptor affinity and binding stoichiometry, critical parameters for understanding receptor-ligand interactions [23].
Fluorescence polarization assays offer real-time monitoring of receptor-ligand interactions without separation steps [27]. The technique measures changes in molecular rotation upon binding, providing rapid screening capabilities for multiple ligands [21]. Fluorescein-labeled steroids serve as tracers, with polarization changes indicating receptor binding [28].
Flow cytometry-based binding assays enable analysis of receptor-ligand interactions in intact cells [21]. This approach preserves native receptor conformations and cellular environments, providing physiologically relevant binding data [23]. Fluorescently labeled ligands allow quantitative assessment of binding kinetics and receptor distribution [21].
Comprehensive binding studies reveal quantitative structure-activity relationships that govern receptor selectivity [17] [18]. Analysis of multiple steroid analogs provides insights into critical structural features required for high-affinity binding [29] [30]. For androstane-3beta,11beta-diol-17-one, the presence of 11beta-hydroxyl and 3beta-hydroxyl groups significantly influences receptor binding profiles compared to parent androgens [31] .
| Assay Type | Radioligand/Tracer | Receptor Type | Affinity Range (Kd) | Advantages |
|---|---|---|---|---|
| Competitive Radioligand Binding | [³H]-R1881, [³H]-Dexamethasone | Androgen, Glucocorticoid | 0.1-10 nM | High specificity, quantitative |
| Fluorescence Polarization | FITC-labeled steroids | Multiple steroid receptors | 1-100 nM | Real-time, no separation |
| Saturation Binding | [³H]-Estradiol, [³H]-DHT | Estrogen, Androgen | 0.05-5 nM | Direct measurement |
| Scatchard Analysis | [³H]-labeled reference | All steroid receptors | Variable | Kinetic parameters |
| Flow Cytometry Binding | Fluorescent-labeled ligands | Cell surface receptors | 1-50 nM | Live cell analysis |
Molecular docking simulations provide computational approaches for predicting binding modes and estimating binding affinities of androstane-3beta,11beta-diol-17-one with target receptors [33] [34]. These methodologies complement experimental binding studies by offering structural insights into receptor-ligand interactions at atomic resolution [35] [36].
AutoDock Vina represents one of the most widely utilized docking platforms for steroid-receptor interactions [37] [38]. The software employs gradient optimization algorithms and empirical scoring functions to predict optimal binding conformations [39] [40]. Comparative studies demonstrate that AutoDock Vina provides superior binding pose accuracy compared to AutoDock4, while AutoDock4 exhibits better correlation with experimental binding affinities for certain target classes [38].
AutoDock4 utilizes Lamarckian genetic algorithms for conformational sampling, offering comprehensive exploration of binding space [40] [41]. The platform requires pre-calculation of affinity grid maps, providing detailed electrostatic and van der Waals interaction potentials [39] [40]. For steroid docking studies, typical grid dimensions range from 40-60 Å to encompass the entire ligand-binding domain [42].
Protein structure preparation requires careful attention to protonation states, missing residues, and conformational flexibility [43] [41]. Crystal structures of steroid hormone receptors obtained from the Protein Data Bank serve as starting points for docking calculations [36] [41]. Molecular dynamics simulations prior to docking can optimize receptor conformations and identify flexible regions critical for ligand binding [43] [41].
Validation protocols employ redocking of co-crystallized ligands to assess docking accuracy [33] [43]. Root mean square deviation (RMSD) values below 2.0 Å between predicted and experimental binding poses indicate acceptable docking performance [33] [43]. For steroid receptors, successful validation typically requires RMSD values below 1.5 Å due to the rigid steroid backbone [36].
Empirical scoring functions combine multiple energy terms to estimate binding affinity [37] [38]. AutoDock Vina employs machine learning-trained parameters optimized for diverse protein-ligand complexes [39]. Force field-based scoring utilizes classical molecular mechanics potentials to calculate interaction energies [40].
Consensus scoring approaches combine multiple scoring functions to improve binding affinity predictions [42]. Studies of steroid-receptor interactions demonstrate that consensus methods reduce prediction errors compared to single scoring functions [36] [42]. MM/PBSA calculations provide more rigorous free energy estimates through molecular dynamics simulations [41].
Molecular docking studies of androgen receptors have revealed critical amino acid residues involved in ligand recognition [34] [35]. Key interactions include hydrogen bonds with Asn705, Arg752, and Thr877, along with hydrophobic contacts within the ligand-binding pocket [35] [44]. Estrogen receptor docking studies demonstrate distinct binding modes for different steroid ligands, with implications for receptor selectivity [33] [45].
Glucocorticoid receptor docking investigations reveal the importance of 6alpha-halogenation and molecular size in determining binding affinity [29] [30]. These studies identify optimal steroid scaffolds for selective receptor targeting [29]. Mineralocorticoid receptor simulations demonstrate conformational plasticity in the H6-H7 region that accommodates diverse ligand structures [46] [47].
Molecular dynamics simulations provide dynamic views of receptor-ligand interactions [43] [41]. These calculations reveal conformational changes upon ligand binding and identify transient binding sites [43]. Steered molecular dynamics enables investigation of ligand entry and exit pathways [46].
Enhanced sampling methods overcome kinetic barriers in ligand binding [46]. Metadynamics simulations map free energy landscapes for ligand binding, revealing multiple binding pathways [43]. These approaches provide insights into binding kinetics and conformational selection mechanisms [46].
| Software Platform | Scoring Function | Search Algorithm | Typical Grid Size (Å) | Steroid Application |
|---|---|---|---|---|
| AutoDock Vina | Empirical | Gradient optimization | 20-30 | Androgen/estrogen receptors |
| AutoDock4 | Force field-based | Lamarckian Genetic Algorithm | 40-60 | Glucocorticoid receptors |
| FlexX | Empirical | Incremental construction | Variable | Multiple targets |
| LigandFit | PLP (Piecewise Linear Potential) | Monte Carlo | 15-25 | Protein-steroid complexes |
| GOLD | GoldScore | Genetic Algorithm | 10-15 | Drug design |